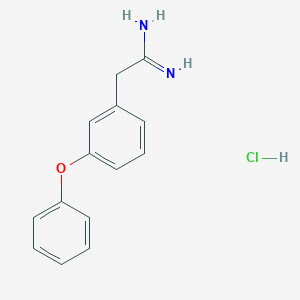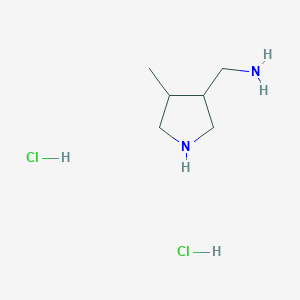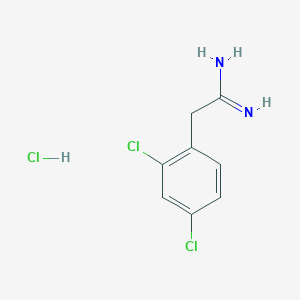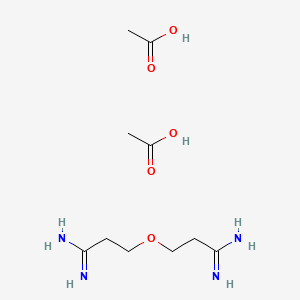
1-Biotinamino-15-oxo-3,6,9,12-tetraoxa-19,20-dithia-16-azatricosan-23-oic acid succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Biotinamino-15-oxo-3,6,9,12-tetraoxa-19,20-dithia-16-azatricosan-23-oic acid succinimidyl ester” is a chemical compound with the molecular formula C30H49N5O12S3 . It is intended for research use only and is not suitable for human or veterinary use .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 751.9 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique
Overview
The specific chemical compound "1-Biotinamino-15-oxo-3,6,9,12-tetraoxa-19,20-dithia-16-azatricosan-23-oic acid succinimidyl ester" does not appear directly in the literature from the search results. However, understanding the broader context of research involving similar chemical structures, such as fatty acids, esters, and their derivatives, can provide insights into potential scientific research applications. These compounds, including biotinylated derivatives, often play a critical role in biomedical research, such as in drug delivery systems, imaging, and as biochemical probes.
Fatty Acid Esters and Chemical Toxicants
Research on fatty acid esters, particularly those related to 3-monochloropropane-1,2-diol (3-MCPD esters), highlights the significance of these compounds in food safety, indicating potential research applications in understanding the toxicity and metabolism of similar esters in biological systems (Gao et al., 2019).
Sucrose Ester Microemulsions
Sucrose esters are utilized in various industries due to their surfactant properties, which could imply applications for similar esters in creating biocompatible materials or in drug formulation processes (Garti et al., 1999).
Dicarboxylic Acids in Aerosols
The study of dicarboxylic acids and related compounds in aerosols suggests that similar chemical esters could be explored for their environmental impact, transport mechanisms, and transformation in the atmosphere (Kawamura & Bikkina, 2016).
Caffeic Acid Derivatives in Traditional Medicine
Derivatives of caffeic acid, which share structural similarities with complex esters, have been studied for their antioxidant, anti-inflammatory, and other therapeutic effects. This points to a possible research direction in exploring the biological activities of similar esters in medical and pharmacological fields (Jiang et al., 2005).
Bioreactors for Succinic Acid Production
The development of bioreactors for succinic acid production showcases the industrial and biotechnological relevance of acid esters, hinting at potential applications in bioprocessing and renewable chemical production (Ferone et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Biotin-PEG4-S-S-NHS, also known as 1-Biotinamino-15-oxo-3,6,9,12-tetraoxa-19,20-dithia-16-azatricosan-23-oic acid succinimidyl ester, primarily targets proteins and other primary amine-containing macromolecules . The compound specifically and efficiently reacts with the primary amine in the side chain of lysine (K) residues and the N-terminus of each polypeptide .
Mode of Action
The compound contains an N-hydroxysuccinimide ester (NHS ester) group that reacts specifically and efficiently with protein and peptide lysine (K) and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction enables simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules .
Biochemical Pathways
The biochemical pathways affected by Biotin-PEG4-S-S-NHS are primarily those involving protein labeling and detection. The biotin moiety of the compound binds with high affinity to avidin and streptavidin proteins, enabling the detection or purification of the biotinylated proteins using streptavidin probes or resins .
Pharmacokinetics
The compound’s ADME properties are influenced by its structure. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the biotinylated molecule, thus enhancing its bioavailability . This property helps to prevent aggregation of biotinylated antibodies stored in solution .
Result of Action
The result of the compound’s action is the efficient biotinylation of antibodies, proteins, and other primary amine-containing macromolecules . This allows for the detection or purification of these biotinylated molecules using streptavidin probes or resins .
Action Environment
The action of Biotin-PEG4-S-S-NHS is influenced by environmental factors such as pH and the presence of primary amines. The compound reacts efficiently with primary amino groups (-NH2) in alkaline buffers (pH 7-9) to form stable amide bonds . Additionally, the compound’s solubility and stability are enhanced in aqueous environments due to the hydrophilic PEG spacer arm .
Analyse Biochimique
Biochemical Properties
Biotin-PEG4-S-S-NHS reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides, to form stable amide bonds . This reaction is specific and efficient, making Biotin-PEG4-S-S-NHS a popular choice for biotinylation . The biotin moiety of the compound can bind with high affinity to avidin and streptavidin proteins .
Cellular Effects
The hydrophilic polyethylene glycol (PEG) spacer arm of Biotin-PEG4-S-S-NHS enhances the water solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This property is particularly useful in cellular studies, where aggregation can interfere with cellular processes .
Molecular Mechanism
The N-hydroxysuccinimide ester (NHS ester) group of Biotin-PEG4-S-S-NHS reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . This reaction forms a permanent bond, and the spacer arm cannot be cleaved .
Temporal Effects in Laboratory Settings
Biotin-PEG4-S-S-NHS is stable and does not degrade over time . The effects of the compound on cellular function are long-lasting, as the biotin label remains attached to the molecule .
Metabolic Pathways
Biotin-PEG4-S-S-NHS is involved in the biotinylation of proteins, a process that is crucial for various metabolic pathways . The compound interacts with enzymes and cofactors during this process .
Transport and Distribution
Biotin-PEG4-S-S-NHS is transported and distributed within cells and tissues through its interaction with proteins . The compound’s hydrophilic nature aids in its distribution .
Subcellular Localization
The subcellular localization of Biotin-PEG4-S-S-NHS depends on the molecule it is attached to. Once the compound has biotinylated a molecule, it remains attached and is localized wherever the molecule is within the cell .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJWOMRMWJABZ-BOSRLCDASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O11S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)



![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)
